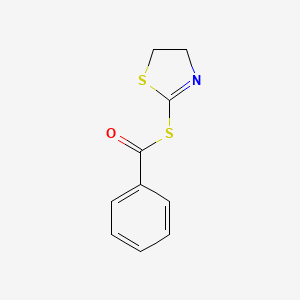
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is notable for its applications in medicinal chemistry, particularly as an antitumor agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- typically involves the reaction of 9-aminoacridine with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- has several scientific research applications:
作用機序
The mechanism of action of methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This compound targets DNA topoisomerase II, an enzyme crucial for DNA replication, leading to the formation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative with similar DNA intercalating properties and antitumor activity.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with DNA intercalating and topoisomerase II inhibitory effects.
Uniqueness
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- is unique due to its specific structure, which allows for effective DNA intercalation and potent antitumor activity . Its ability to induce apoptosis through DNA damage and topoisomerase II inhibition makes it a valuable compound in cancer research and therapy .
特性
CAS番号 |
66147-70-4 |
|---|---|
分子式 |
C20H17N3O2S |
分子量 |
363.4 g/mol |
IUPAC名 |
[4-(acridin-9-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O2S/c21-26(24,25)13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,22,23)(H2,21,24,25) |
InChIキー |
QPLRHBSMCAJLGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
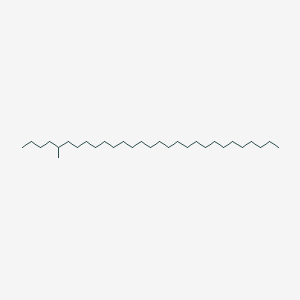
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
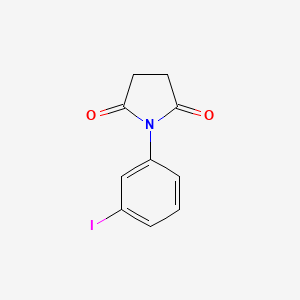
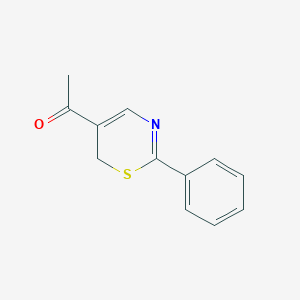
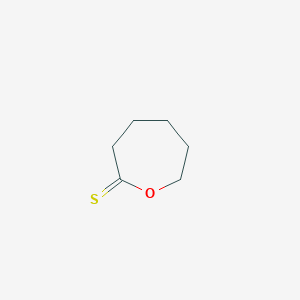
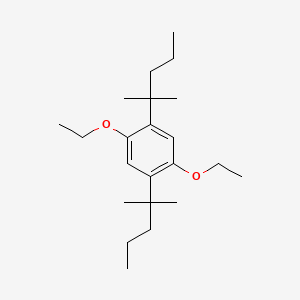
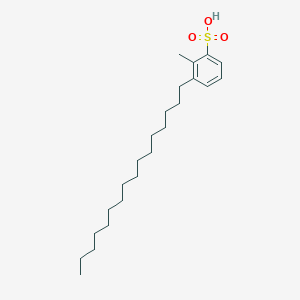
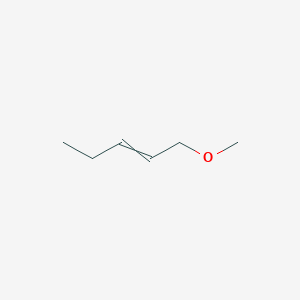
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
